L-655708
L-655708
L-655,708 is a ligand for α5 subunit-containing GABAA receptors that has nootropic activity. It selectively binds to α5 subunit-containing GABAA receptors over α1, α2, or α3 subunit-containing receptors (Kis = 1, 70, 48, and 31 nM, respectively, for recombinant human receptors). L-655,708 (10 nM) increases the amplitude of extracellular post-synaptic potentials (EPSPs) in mouse hippocampal slices. In vivo, L-655,708 (1.5 mg/animal) decreases the latency to find the platform and increases time spent in the target quadrant in the Morris water maze in mice.
L-655708, also known as FG-8094, is a nootropic drug. L-655708 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor. A radiolabelled form of L-655708 was used to map the distribution of the GABAA α5 subtype in the brain. L-655708 was indeed found to produce improved cognitive performance in animal studies, without producing the side effect of convulsions which is produced by non-selective inverse agonists like DMCM.
L-655708, also known as FG-8094, is a nootropic drug. L-655708 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor. A radiolabelled form of L-655708 was used to map the distribution of the GABAA α5 subtype in the brain. L-655708 was indeed found to produce improved cognitive performance in animal studies, without producing the side effect of convulsions which is produced by non-selective inverse agonists like DMCM.
Brand Name:
Vulcanchem
CAS No.:
130477-52-0
VCID:
VC0532126
InChI:
InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1
SMILES:
CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC
Molecular Formula:
C18H19N3O4
Molecular Weight:
341.4 g/mol
L-655708
CAS No.: 130477-52-0
Cat. No.: VC0532126
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | L-655,708 is a ligand for α5 subunit-containing GABAA receptors that has nootropic activity. It selectively binds to α5 subunit-containing GABAA receptors over α1, α2, or α3 subunit-containing receptors (Kis = 1, 70, 48, and 31 nM, respectively, for recombinant human receptors). L-655,708 (10 nM) increases the amplitude of extracellular post-synaptic potentials (EPSPs) in mouse hippocampal slices. In vivo, L-655,708 (1.5 mg/animal) decreases the latency to find the platform and increases time spent in the target quadrant in the Morris water maze in mice. L-655708, also known as FG-8094, is a nootropic drug. L-655708 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor. A radiolabelled form of L-655708 was used to map the distribution of the GABAA α5 subtype in the brain. L-655708 was indeed found to produce improved cognitive performance in animal studies, without producing the side effect of convulsions which is produced by non-selective inverse agonists like DMCM. |
|---|---|
| CAS No. | 130477-52-0 |
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 |
| Standard InChI Key | YKYOQIXTECBVBB-AWEZNQCLSA-N |
| Isomeric SMILES | CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC |
| SMILES | CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC |
| Canonical SMILES | CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC |
| Appearance | Solid powder |
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